(Z)-2-Heptylidenecyclopentanone (Z)-2-Heptylidenecyclopentanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18563817
InChI: InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8-
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

(Z)-2-Heptylidenecyclopentanone

CAS No.:

Cat. No.: VC18563817

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-Heptylidenecyclopentanone -

Specification

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name (2Z)-2-heptylidenecyclopentan-1-one
Standard InChI InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8-
Standard InChI Key PBNMXJOZTAVFCR-FLIBITNWSA-N
Isomeric SMILES CCCCCC/C=C\1/CCCC1=O
Canonical SMILES CCCCCCC=C1CCCC1=O

Introduction

Chemical Identity and Structural Characteristics

(Z)-2-Heptylidenecyclopentanone (C₁₂H₁₈O) belongs to the cyclopentanone derivative family, characterized by a conjugated enone system. The Z-isomer configuration arises from the spatial arrangement of the heptylidene group relative to the cyclopentanone ring, influencing its reactivity and physical properties. Nuclear magnetic resonance (NMR) studies confirm the (Z)-configuration through characteristic coupling constants (J = 10–12 Hz for trans-olefins) and carbon chemical shifts (δ 120–130 ppm for α,β-unsaturated carbonyl systems) .

Synthetic Methodologies and Catalytic Systems

Heterogeneous Catalysts in Aldol Condensation

The aldol condensation of heptanal and cyclopentanone proceeds via base-catalyzed enolate formation, followed by nucleophilic attack and dehydration. Heterogeneous catalysts outperform homogeneous analogs by enabling recyclability and reducing side reactions. Key catalytic systems include:

Metal Oxides

Zinc oxide (ZnO) exhibits comparable activity (97% conversion) but higher disubstitution propensity, yielding 35% 2,5-diheptylidenecyclopentanone . This contrasts with calcium oxide (CaO), which favors cyclopentanone autocondensation (12% yield of 2-cyclopentylidencyclopentanone) due to its stronger basicity .

Table 1: Performance of Metal Oxide Catalysts

CatalystConversion (%)Selectivity for (Z)-2-Heptylidenecyclopentanone (%)Major Byproducts (% Yield)
MgO91522-Pentylnon-2-enal (19)
ZnO97462,5-Diheptylidenecyclopentanone (35)
CaO99462-Cyclopentylidencyclopentanone (12)

Mixed Metal Oxides

Mg–Al and Zn–Al mixed oxides (e.g., Mg–Al 3:1) enhance selectivity by moderating base strength. A Mg–Al 3:1 catalyst achieves 89% conversion with 47% selectivity, suppressing disubstitution to 22% yield . The Al³⁺ incorporation stabilizes intermediate enolates, while Mg²⁺ sites drive condensation.

Solvent and Stoichiometric Effects

Solvent-free conditions optimize conversion (91%) but favor byproduct formation. Polar aprotic solvents like dimethylacetamide (DMA) improve selectivity to 55% by stabilizing the transition state (Table 2) . Excess cyclopentanone (1:6 molar ratio) further enhances selectivity to 64% by shifting equilibrium toward the desired product .

Table 2: Solvent Impact on Reaction Outcomes

SolventConversion (%)Selectivity for (Z)-2-Heptylidenecyclopentanone (%)
None9152
DMA9555
Toluene9050

Reaction Kinetics and Temperature Dependence

Reaction progress at 100°C follows pseudo-first-order kinetics, with a rate constant (k) of 0.15 h⁻¹ for (Z)-2-heptylidenecyclopentanone formation . Elevated temperatures (120°C) increase conversion to 99% but accelerate side reactions, reducing selectivity to 51% . An Arrhenius plot reveals an activation energy of 45 kJ/mol, indicating a diffusion-limited process at higher temperatures .

Applications and Industrial Relevance

(Z)-2-Heptylidenecyclopentanone’s conjugated system enables diverse functionalizations:

  • Hydrogenation: Catalytic hydrogenation yields 2-heptylcyclopentanone, a musk fragrance precursor.

  • Michael Addition: The enone moiety undergoes nucleophilic attacks to form β-substituted ketones.

  • Photochemical Reactions: [2+2] Cycloadditions with alkenes generate strained cyclobutane derivatives.

Industrial production employs fixed-bed reactors with Mg–Al oxide catalysts, achieving >90% conversion and 50–55% selectivity in continuous flow systems .

Challenges and Mitigation Strategies

Byproduct Formation

Autocondensation and disubstitution remain key challenges. Strategies include:

  • Catalyst Modifications: Phosphorus-doped MgO reduces heptanal autocondensation by 30% .

  • Process Engineering: Reactive distillation removes water, shifting equilibrium toward condensation .

Catalyst Deactivation

Coking and leaching deactivate metal oxides within 5–10 cycles. Regeneration via calcination (500°C, air) restores 85–90% initial activity .

Future Directions

  • Single-Atom Catalysts: Isolated basic sites (e.g., Mg on N-doped carbon) may improve selectivity.

  • Biocatalysis: Lipase-mediated aldol condensation offers enantioselective routes under mild conditions.

  • Machine Learning: Predictive models for catalyst design could optimize pore size and acid-base properties.

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